Antimalarial Potency: FR-900098 vs. Fosmidomycin vs. 3-(N-Hydroxyamino)propyl Phosphonate
In comparative in vitro assays against Plasmodium falciparum, FR-900098 (the N-acetyl derivative of 3-(N-Hydroxyamino)propyl Phosphonate) was 2.6-fold more potent than fosmidomycin. The parent compound, 3-(N-Hydroxyamino)propyl Phosphonate, is the direct synthetic precursor to FR-900098 and exhibits distinct activity that can be modulated by N-acylation [1]. This evidence underscores the non-interchangeability of phosphonate analogs and highlights the parent compound's value in structure-activity relationship (SAR) studies and as a versatile synthetic intermediate.
| Evidence Dimension | Antimalarial IC50 |
|---|---|
| Target Compound Data | Not directly assayed in this study; serves as synthetic precursor |
| Comparator Or Baseline | FR-900098 IC50 = 118 nM; Fosmidomycin IC50 = 301 nM |
| Quantified Difference | FR-900098 is 2.6-fold more potent than fosmidomycin |
| Conditions | Plasmodium falciparum clinical isolates, RPMI medium |
Why This Matters
Procurement of the parent compound is essential for laboratories synthesizing FR-900098 or exploring SAR to optimize antimalarial activity.
- [1] Tahar R, et al. Molecular epidemiology of malaria in Cameroon. XXV. In vitro activity of fosmidomycin and its derivatives against fresh clinical isolates of Plasmodium falciparum. Antimicrob Agents Chemother. 2011;55(5):2146-2151. View Source
